molecular formula C12H14ClNO6S2 B2862720 2-Ethoxy-5-(4-methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride CAS No. 2109518-05-8

2-Ethoxy-5-(4-methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride

Cat. No.: B2862720
CAS No.: 2109518-05-8
M. Wt: 367.82
InChI Key: GXKHHMQWWWKFNK-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(4-methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride is a complex organic compound characterized by its intricate molecular structure. This compound features a benzene ring substituted with an ethoxy group, a thiazolidine ring with a methyl group, and a sulfonyl chloride group. Its unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(4-methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride typically involves multiple steps, starting with the formation of the benzene ring and subsequent functional group modifications. Key reaction conditions include the use of strong oxidizing agents and specific catalysts to achieve the desired substitutions and transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: : Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) and halides.

Major Products Formed

The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: : Explored for its therapeutic properties and potential use in drug development.

  • Industry: : Employed in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 2-Ethoxy-5-(4-methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group, in particular, is known for its reactivity, which can lead to the formation of sulfonamides and other derivatives.

Comparison with Similar Compounds

When compared to similar compounds, 2-Ethoxy-5-(4-methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride stands out due to its unique structural features. Similar compounds may include other thiazolidine derivatives and benzene sulfonic acids, but the presence of the ethoxy group and specific substitutions make this compound distinct.

List of Similar Compounds

  • Thiazolidine derivatives

  • Benzene sulfonic acids

  • Other substituted benzene compounds

Properties

IUPAC Name

2-ethoxy-5-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO6S2/c1-3-20-10-5-4-9(6-11(10)22(13,18)19)14-12(15)8(2)7-21(14,16)17/h4-6,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKHHMQWWWKFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N2C(=O)C(CS2(=O)=O)C)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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